7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPKVWYMVJLHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856256 | |
| Record name | 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211597-12-4 | |
| Record name | 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid typically involves the bromination of 2,3-dihydrobenzo[d]oxazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions include substituted benzo[d]oxazole derivatives, oxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including 7-bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, its ability to interact with DNA and inhibit topoisomerase enzymes has been highlighted as a mechanism for its anticancer effects .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been explored to improve the performance of materials used in electronics and coatings .
Fluorescent Probes
this compound has also been studied as a fluorescent probe for biological imaging. Its unique fluorescence properties allow for the visualization of cellular processes, making it a valuable tool in cellular biology research .
Research Tool
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various heterocyclic compounds. Its bromine substituent allows for further functionalization, making it a versatile building block in drug discovery .
Analytical Chemistry
The compound's distinct chemical properties make it suitable for use in analytical methods such as HPLC and mass spectrometry. Researchers utilize it to develop new analytical techniques for detecting and quantifying other compounds in complex mixtures .
Case Studies
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
- Structure : Contains a 1,4-dioxine ring (two oxygen atoms) fused to a benzene ring, with bromine at position 7 and carboxylic acid at position 4.
- This increases hydrophilicity but decreases metabolic stability due to reduced aromaticity. Purity >98% is reported for commercial samples .
- Applications : Likely used in drug discovery for CNS targets, given structural similarities to benzodioxane-derived pharmaceuticals.
7-Bromobenzo[d]isothiazole-3-carboxylic acid
- Structure : Features an isothiazole ring (sulfur and nitrogen) fused to benzene, with bromine at position 7 and carboxylic acid at position 3.
- Key Differences : The sulfur atom enhances lipophilicity (XLogP3 = 2.9) and may improve membrane permeability compared to the oxazole analog. Molecular weight = 258.09 g/mol .
- Applications: Potential use in antimicrobial agents, leveraging sulfur’s role in thiol-mediated interactions.
Substituent Position Variations
7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- Structure: Fused cyclopentaquinoline system with bromine at position 7 and carboxylic acid at position 7.
- Key Differences: Extended aromaticity from the quinoline system enhances planarity, favoring π-π stacking in protein binding. Molecular weight = 292.13 g/mol .
- Applications: Likely utilized in kinase inhibitor development due to quinoline’s affinity for ATP-binding pockets.
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
- Structure : Dihydrobenzofuran core with bromine at position 5 and a carbaldehyde group at position 6.
- Melting point = 94–95°C .
- Applications : Intermediate for synthesizing Schiff bases or heterocyclic amines.
Comparative Data Table
Biological Activity
7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C₈H₆BrN₁O₃
- CAS Number: 1149386-07-1
- Molecular Weight: 232.04 g/mol
The biological activity of this compound has been linked to several mechanisms:
- Antitumor Activity : The compound has shown potential in inhibiting tumor growth by affecting the programmed cell death protein 1 (PD-1) pathway. Studies indicate that it may enhance the antitumor immune response by modulating PD-L1 expression .
- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from amyloid-beta (Aβ) induced toxicity. This is achieved by reducing hyperphosphorylation of tau proteins and modulating critical signaling pathways such as Akt/GSK-3β/NF-κB .
- Apoptosis Induction : The compound has been associated with the induction of apoptosis in cancer cells through the regulation of Bcl-2 and Bax proteins. This balance is crucial for maintaining cell survival and death .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antitumor Efficacy
In a recent study, this compound was evaluated for its antitumor properties in a mouse model bearing human cancer xenografts. The results indicated a significant reduction in tumor size compared to control groups, correlating with increased PD-L1 expression and enhanced immune response markers .
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of this compound against Aβ-induced neurotoxicity in PC12 cells. The findings revealed that treatment with the compound led to decreased levels of pro-apoptotic factors and increased survival rates among treated cells compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
